molecular formula C11H11NOS B12563300 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 188608-71-1

1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-

Cat. No.: B12563300
CAS No.: 188608-71-1
M. Wt: 205.28 g/mol
InChI Key: LBFQXQIZROJDLI-AWEZNQCLSA-N
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Description

1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- is a heterocyclic organic compound characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique sulfinyl group attached to the pyrrole ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to produce N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar condensation reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyrrole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the pyrrole derivative without the sulfinyl group.

    Substitution: Various substituted pyrrole derivatives can be formed depending on the electrophile used.

Scientific Research Applications

1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other pyrrole derivatives.

Properties

CAS No.

188608-71-1

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-[(S)-(4-methylphenyl)sulfinyl]-1H-pyrrole

InChI

InChI=1S/C11H11NOS/c1-9-4-6-10(7-5-9)14(13)11-3-2-8-12-11/h2-8,12H,1H3/t14-/m0/s1

InChI Key

LBFQXQIZROJDLI-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CN2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CN2

Origin of Product

United States

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